REACTION_CXSMILES
|
[Cl:1][C:2]1[C:15]2[C:14](=O)[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][C:12]=3[Cl:17])[C:7](=O)[C:6]=2[CH:5]=[CH:4][CH:3]=1.N>[Zn]>[Cl:1][C:2]1[C:15]2[C:6](=[CH:7][C:8]3[C:13]([CH:14]=2)=[C:12]([Cl:17])[CH:11]=[CH:10][CH:9]=3)[CH:5]=[CH:4][CH:3]=1
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)Cl)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
65 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the solid was separated off via a Büchner funnel
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted three times with 150 ml each time of dichloromethane
|
Type
|
EXTRACTION
|
Details
|
the solid was extracted a number of times with dichloromethane
|
Type
|
ADDITION
|
Details
|
while being treated with ultrasound
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
freed of the solvent on a rotary evaporator
|
Type
|
TEMPERATURE
|
Details
|
65 ml of 12M hydrochloric acid and the mixture was refluxed for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solvent was subsequently removed under reduced pressure
|
Type
|
WASH
|
Details
|
the solution was washed with saturated sodium hydrogen carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=CC2=CC3=CC=CC(=C3C=C12)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |